N-{3-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
Overview
Description
N-{3-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an ethylsulfanyl group attached to the oxadiazole ring and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by alkylation. The general synthetic route can be summarized as follows:
Formation of Hydrazide: The starting material, a substituted hydrazide, is reacted with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate.
Cyclization: The dithiocarbazate intermediate undergoes cyclization to form the oxadiazole ring.
Alkylation: The oxadiazole ring is then alkylated with an ethylsulfanyl group.
Acetamide Formation: Finally, the phenyl ring is functionalized with an acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The ethylsulfanyl group may play a role in modulating the compound’s reactivity and binding affinity. The oxadiazole ring is known to interact with various biological targets, potentially leading to the observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- N-{3-[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- N-{3-[5-(butylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
Uniqueness
N-{3-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is unique due to the presence of the ethylsulfanyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct bioactivities compared to its analogs.
Properties
IUPAC Name |
N-[3-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-18-12-15-14-11(17-12)9-5-4-6-10(7-9)13-8(2)16/h4-7H,3H2,1-2H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYHMWNKHTXNRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=CC(=CC=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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